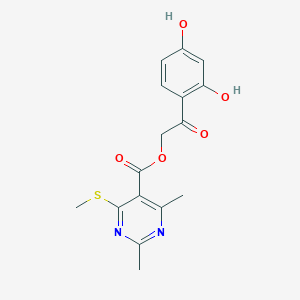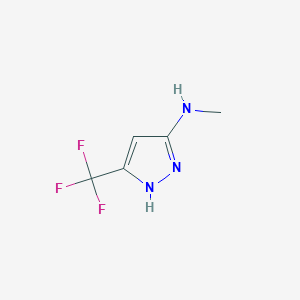
N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methyl-3-(trifluoromethyl)aniline” is a compound with the molecular formula C8H8F3N . It’s a derivative of aniline, where one of the hydrogen atoms in the amino group is replaced by a methyl group and a hydrogen atom on the benzene ring is replaced by a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of “N-methyl-3-(trifluoromethyl)aniline” consists of a benzene ring attached to a trifluoromethyl group (-CF3) and a methylamine group (-NHCH3) .
Chemical Reactions Analysis
The trifluoromethyl group in such compounds is known to participate in various chemical reactions. For instance, trifluoromethyl-substituted compounds are often strong acids . Also, amines are chemical bases that neutralize acids to form salts plus water .
Physical And Chemical Properties Analysis
“N-methyl-3-(trifluoromethyl)aniline” has a density of 1.2±0.1 g/cm3, a boiling point of 195.6±40.0 °C at 760 mmHg, and a flash point of 72.1±27.3 °C .
作用機序
The exact mechanism of action of N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the disease process, thereby preventing the progression of the disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit angiogenesis, and induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the major advantages of N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is its potent inhibitory activity against several enzymes, which makes it a promising candidate for the development of new drugs. However, its limitations include its poor solubility in water, which makes it difficult to administer orally.
将来の方向性
There are several future directions for the research on N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. One of the potential areas of research is the development of new drugs based on its inhibitory activity against enzymes involved in the disease process. Another area of research is the development of new synthetic methodologies for the preparation of this compound and its derivatives. Furthermore, the study of its mechanism of action and its potential applications in other fields, such as materials science, is also an area of interest.
In conclusion, this compound is a promising compound that has potential applications in various fields. Its potent inhibitory activity against enzymes involved in the disease process makes it a promising candidate for the development of new drugs. Further research is required to fully understand its mechanism of action and to explore its potential applications in other fields.
合成法
The synthesis of N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves the reaction of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with methylamine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields.
科学的研究の応用
N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including protein kinases and phosphodiesterases, which are involved in various disease states.
Safety and Hazards
特性
IUPAC Name |
N-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c1-9-4-2-3(10-11-4)5(6,7)8/h2H,1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBLXUVMPXXKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

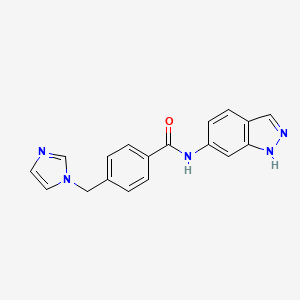


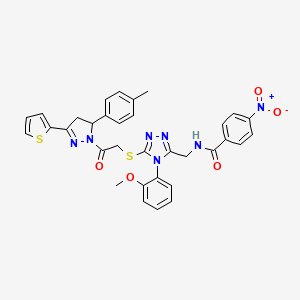
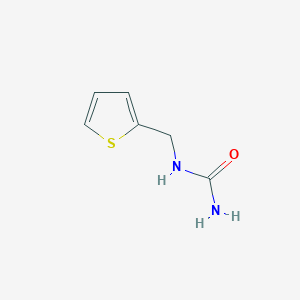
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2937258.png)
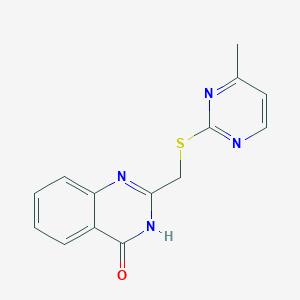
![3-(4-chlorophenyl)-5-[(dimethylamino)methylene]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2937261.png)
![Ethyl 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate](/img/structure/B2937264.png)
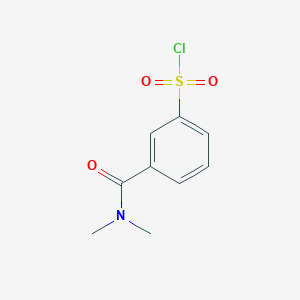
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2937267.png)
![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2937268.png)
